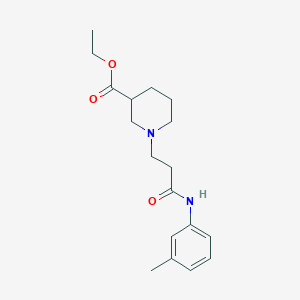
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide, also known as 2C-E, is a synthetic psychedelic compound that belongs to the phenethylamine class of drugs. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. 2C-E is known for its potent hallucinogenic effects and has been the subject of scientific research for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This results in the activation of the receptor, leading to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been shown to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. It also produces alterations in mood, perception, and cognition, leading to the characteristic hallucinations associated with the drug.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the brain's neural pathways and the effects of drugs on the brain. However, one limitation is that it is a controlled substance, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide. One area of interest is its potential therapeutic applications, particularly for the treatment of anxiety, depression, and PTSD. Another area of interest is its potential use in addiction treatment. Additionally, further research is needed to understand the drug's mechanism of action and its effects on the brain.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide involves the reaction between 2,5-dimethoxybenzaldehyde and 3-(pyrrolidin-1-yl)propan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide has been the subject of scientific research for its potential therapeutic applications. Studies have shown that it has the potential to treat anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in treating addiction to other drugs such as cocaine and opioids.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-3-(pyrrolidin-1-yl)propanamide |
|---|---|
Formule moléculaire |
C15H22N2O3 |
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C15H22N2O3/c1-19-12-5-6-14(20-2)13(11-12)16-15(18)7-10-17-8-3-4-9-17/h5-6,11H,3-4,7-10H2,1-2H3,(H,16,18) |
Clé InChI |
KQHDYUGANQPJHV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCC2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)

![N-(4-bromophenyl)-3-[butyl(methyl)amino]propanamide](/img/structure/B248131.png)




![Ethyl 1-[3-oxo-3-(3-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248137.png)



![3-[benzyl(2-hydroxyethyl)amino]-N-(3-methylphenyl)propanamide](/img/structure/B248146.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248151.png)